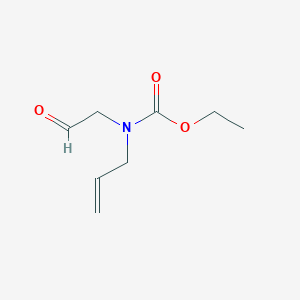

Ethyl allyl(2-oxoethyl)carbamate

Descripción general

Descripción

Ethyl allyl(2-oxoethyl)carbamate, also known as EAC, is an organic compound that is widely used in scientific research and other applications. It is an important component in the synthesis of a variety of compounds and has been studied for its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Applications in Chemical Synthesis

The compound Ethyl allyl(2-oxoethyl)carbamate and its derivatives have been actively studied in the field of chemical synthesis, particularly in reactions involving carbamates. For instance, direct reactions between carbamates and allylic carbonates have been developed to form branched, conveniently protected primary allylic amines with high regioselectivity and enantioselectivity. This process, which involves the use of a metalacyclic iridium catalyst, is significant for its efficiency in synthesizing protected amines from aryl-, heteroaryl-, and alkyl-substituted allylic carbonates and various carbamates (Weix et al., 2009).

Advances in Analytical Techniques

Considerable advancements have been made in the analytical detection and quantification of carbamate compounds in various matrices. For instance, surface-enhanced Raman scattering (SERS) has been employed for the quantitative detection of ethyl carbamate in alcoholic beverages, using silver-coated gold nanoparticle colloids as SERS amplifiers. This method demonstrates significant potential for in situ assessment and identification of ethyl carbamate in the food and beverage industry (Yang et al., 2013).

Environmental and Toxicological Studies

Ethyl carbamate has been identified as a chemical substance widely present in fermented food products and alcoholic beverages, and classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). Recent research highlights the significance of understanding the formation, metabolism, and potential toxic effects of ethyl carbamate, leading to the development of mitigation strategies through physical, chemical, enzymatic, and genetic engineering methods. The role of natural products in providing protection against ethyl carbamate-induced toxicity has also been a focus, emphasizing the importance of this compound in food safety and environmental health (Gowd et al., 2018).

Safety and Hazards

Ethyl allyl(2-oxoethyl)carbamate is classified with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Mecanismo De Acción

Target of Action

Ethyl allyl(2-oxoethyl)carbamate is a type of carbamate compound . Carbamates are known to have a wide range of targets, often acting as inhibitors for various enzymes.

Mode of Action

Carbamates, in general, are known to interact with their targets by forming a covalent bond, leading to the inhibition of the target enzyme’s activity . This interaction can result in various changes depending on the specific target and the biological context.

Biochemical Pathways

Carbamates are known to affect a variety of biochemical pathways due to their broad range of targets . The downstream effects of these pathway alterations can vary widely and depend on the specific context of the biological system.

Pharmacokinetics

It is known that the compound is a liquid and is stored in a freezer under -20°c . This suggests that the compound may have specific storage and handling requirements that could impact its bioavailability.

Result of Action

Carbamates are known to have a variety of effects at the molecular and cellular level due to their ability to inhibit various enzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s storage temperature can impact its stability . Furthermore, carbamates are known to be present in many fermented foods and beverages, suggesting that the compound’s action and efficacy could be influenced by the specific environmental context .

Análisis Bioquímico

Biochemical Properties

It is known that carbamates, a group of compounds to which Ethyl allyl(2-oxoethyl)carbamate belongs, are useful protecting groups for amines . They can be installed and removed under relatively mild conditions .

Molecular Mechanism

Carbamates are known to exert their effects through various mechanisms, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under inert atmosphere and should be stored in a freezer, under -20C .

Metabolic Pathways

Carbamates are known to interact with various enzymes and cofactors .

Transport and Distribution

Carbamates are known to interact with various transporters and binding proteins .

Subcellular Localization

Carbamates are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ethyl allyl(2-oxoethyl)carbamate involves the reaction between ethyl carbamate and allyl acetoacetate in the presence of a base catalyst.", "Starting Materials": [ "Ethyl carbamate", "Allyl acetoacetate", "Base catalyst (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve ethyl carbamate in a suitable solvent (e.g. ethanol)", "Step 2: Add allyl acetoacetate to the solution and mix well", "Step 3: Add a base catalyst (e.g. sodium hydroxide) to the solution and stir for several hours at room temperature", "Step 4: Extract the product with a suitable solvent (e.g. dichloromethane)", "Step 5: Purify the product by recrystallization or column chromatography" ] } | |

Número CAS |

128740-03-4 |

Fórmula molecular |

C8H13NO3 |

Peso molecular |

171.19 g/mol |

Nombre IUPAC |

ethyl N-(2-oxopent-4-enyl)carbamate |

InChI |

InChI=1S/C8H13NO3/c1-3-5-7(10)6-9-8(11)12-4-2/h3H,1,4-6H2,2H3,(H,9,11) |

Clave InChI |

JYGHBOKKIJVJSM-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N(CC=C)CC=O |

SMILES canónico |

CCOC(=O)NCC(=O)CC=C |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

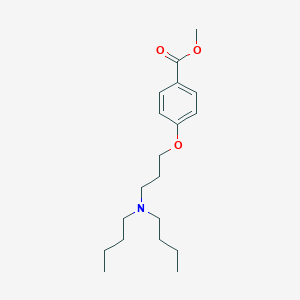

![4-[3-(dibutylamino)propoxy]benzoic Acid Hydrochloride](/img/structure/B141115.png)

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)

![3-amino-2H-triazino[5,4-b]indol-4-one](/img/structure/B141120.png)

![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)